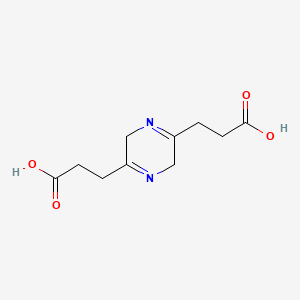

3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid

Übersicht

Beschreibung

3,3’-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid: is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid typically involves the reaction of pyrazine derivatives with propanoic acid under controlled conditions. One common method involves the use of 2,5-dihydropyrazine as a starting material, which is then reacted with propanoic acid in the presence of a catalyst to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Development

3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid has shown promise in drug formulation due to its unique structural properties that can enhance drug solubility and bioavailability.

- Case Study : A study demonstrated that derivatives of this compound could serve as effective intermediates in synthesizing novel therapeutic agents targeting various diseases, including cancer and metabolic disorders .

Biodegradable Drug Delivery Systems

The compound can be utilized in the development of biodegradable polymers for drug delivery systems. Its properties allow for controlled release formulations that can improve patient compliance by reducing the frequency of dosing.

- Research Findings : Investigations into polymeric formulations incorporating this compound indicated sustained release profiles suitable for chronic conditions requiring long-term medication .

Polymer Synthesis

This compound can act as a monomer in the synthesis of novel polymers with desirable mechanical and thermal properties.

- Application Example : Polymers derived from this compound have been explored for use in coatings and adhesives due to their enhanced adhesion properties and resistance to environmental degradation .

Nanocomposites

Incorporating this compound into nanocomposites has shown to improve the mechanical strength and thermal stability of the materials.

- Case Study : Research has indicated that nanocomposites containing this acid exhibit superior performance in applications such as packaging materials and structural components .

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a candidate for studies focused on enzyme inhibition.

- Findings : Preliminary studies have suggested that this compound can inhibit specific enzymes involved in metabolic pathways related to obesity and diabetes .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which could be beneficial in developing supplements or functional foods aimed at reducing oxidative stress.

- Research Evidence : Studies have shown that compounds similar to this compound possess free radical scavenging capabilities that can protect cellular components from oxidative damage .

Summary Table of Applications

Wirkmechanismus

The compound exerts its effects primarily through its metal chelating properties. By binding to metal ions, it prevents their access to vital cellular components such as DNA and proteins. This inhibition can lead to the disruption of cellular processes and ultimately cell death. Additionally, at high concentrations, the compound releases hydrogen peroxide into the cell cytoplasm, activating catalase and leading to oxidative stress and cell death .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Pyrazinedipropanoic acid

- 3,6-Dihydro-2,5-pyrazinedipropanoic acid

Comparison: 3,3’-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid is unique due to its specific structure, which allows for potent metal chelation and its ability to induce oxidative stress in cells. Compared to similar compounds, it has shown higher efficacy in inhibiting mitochondrial function and inducing cell death, making it a promising candidate for further research and potential therapeutic applications .

Biologische Aktivität

3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid (CAS No. 77479-03-9) is a chemical compound characterized by its unique structure, which includes two propanoic acid groups linked by a dihydropyrazine moiety. This compound has garnered attention in various fields of research due to its potential biological activities.

- Molecular Formula : C10H14N2O4

- Molecular Weight : 226.23 g/mol

- Physical State : Typically exists as a solid or crystalline form.

- pKa : Approximately 3.84, indicating its acidic nature which may influence its biological interactions .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties and potential therapeutic applications.

The compound's structure allows it to interact with various biological targets. It is believed to act through:

- Modulation of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The presence of the dihydropyrazine group may facilitate binding to specific receptors, influencing cellular signaling pathways.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress-related damage.

Research Findings and Case Studies

Potential Applications

Given its biological activities, this compound may have several applications:

- Pharmaceutical Development : Its enzyme inhibitory properties could lead to the development of new drugs targeting metabolic diseases.

- Nutraceuticals : The antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases related to oxidative stress.

Eigenschaften

IUPAC Name |

3-[6-(2-carboxyethyl)-2,5-dihydropyrazin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c13-9(14)3-1-7-5-12-8(6-11-7)2-4-10(15)16/h1-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHCBAHHXCYDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NCC(=N1)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617432 | |

| Record name | 3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77479-03-9 | |

| Record name | 3,6-Dihydro-2,5-pyrazinedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77479-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dihydro-2,5-pyrazinedipropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077479039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIHYDRO-2,5-PYRAZINEDIPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AHR3HLN6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.